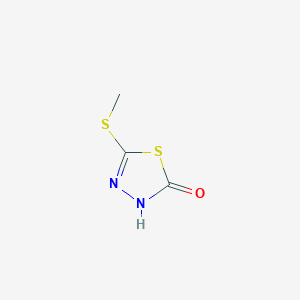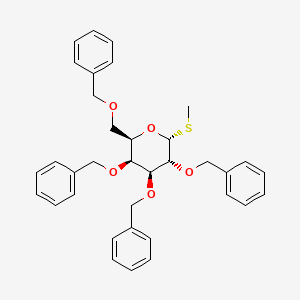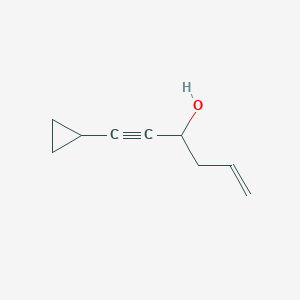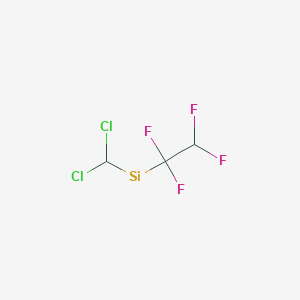
CID 21114836
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 21114836” is a chemical entity with unique properties and applications It is known for its versatility in various chemical reactions and its significance in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “CID 21114836” involves specific synthetic routes and reaction conditions. The synthesis typically starts with the dissolution of organic amine in a solvent, followed by the addition of dianhydride. The mixture is then stirred, dissolved, and reacted to form the desired compound .
Industrial Production Methods: In industrial settings, the production of compound “this compound” may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 21114836” undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: The reactions involving compound “this compound” often use specific reagents and conditions. For example, oxidation reactions may require oxidizing agents such as potassium permanganate, while reduction reactions may involve reducing agents like sodium borohydride. Substitution reactions may use halogenating agents or nucleophiles .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Compound “CID 21114836” has a wide range of scientific research applications. It is used in:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving biochemical pathways and molecular interactions.
Medicine: For developing new pharmaceuticals and therapeutic agents.
Industry: In the production of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of compound “CID 21114836” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
These similar compounds may share some properties with “CID 21114836” but also have unique features that distinguish them .
Properties
Molecular Formula |
C3H2Cl2F4Si |
|---|---|
Molecular Weight |
213.03 g/mol |
InChI |
InChI=1S/C3H2Cl2F4Si/c4-2(5)10-3(8,9)1(6)7/h1-2H |
InChI Key |
OMXPPQUJVKDHQS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)[Si]C(Cl)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


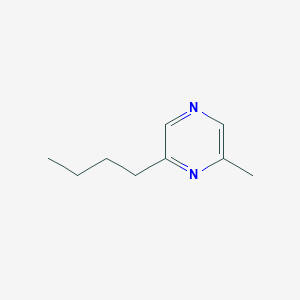
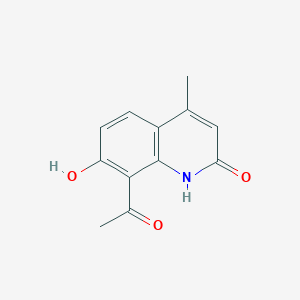
![4-tert-butyl-N-{[2-(4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}benzamide](/img/structure/B13820366.png)

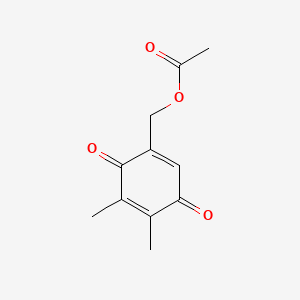


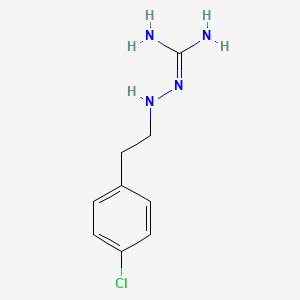

![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
![3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid](/img/structure/B13820411.png)
